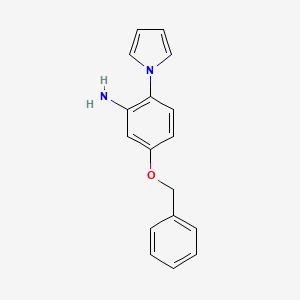
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a derivative of aniline, which is a common organic compound used in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately triggers the apoptosis of cancer cells. 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline can induce apoptosis in cancer cells and inhibit the growth of tumor cells. 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has also been shown to exhibit antibacterial and antifungal activity. In vivo studies have shown that 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline can reduce the size of tumors in animal models of breast cancer. However, the effects of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline in lab experiments is its relatively simple synthesis method and high yield. 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline is also a versatile compound that can be used in various applications, including medicinal chemistry, material science, and organic synthesis. However, one of the limitations of using 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline is its potential toxicity and side effects, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline. One direction is to investigate its potential as a therapeutic agent for other types of cancer, such as lung cancer and prostate cancer. Another direction is to explore its potential as a fluorescent probe for detecting other types of metal ions in biological systems. Additionally, further research is needed to determine the safety and efficacy of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline in vivo and to develop new methods for synthesizing and purifying 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline.
Métodos De Síntesis
The synthesis of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline involves the reaction of aniline with benzyl bromide and pyrrole in the presence of a catalyst. The reaction takes place under reflux conditions and produces 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline as a white solid with a melting point of 132-136°C. The purity of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been shown to exhibit promising activity against cancer cells, particularly in breast cancer. 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been used as a starting material for the synthesis of other compounds.
Propiedades
IUPAC Name |
5-phenylmethoxy-2-pyrrol-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-16-12-15(20-13-14-6-2-1-3-7-14)8-9-17(16)19-10-4-5-11-19/h1-12H,13,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAPIBRZAYOYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N3C=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-chloro-2-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2878306.png)
![3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2878307.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2878309.png)
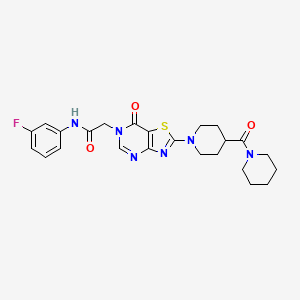
![N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2878311.png)
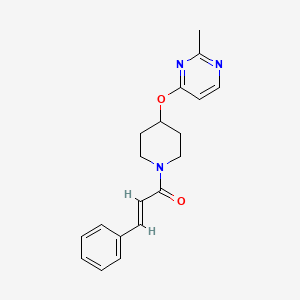
![2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878313.png)
![1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone](/img/structure/B2878318.png)
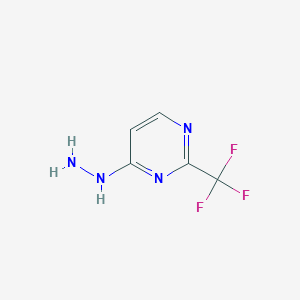
![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)
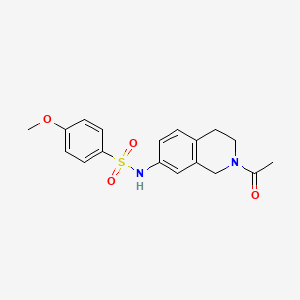
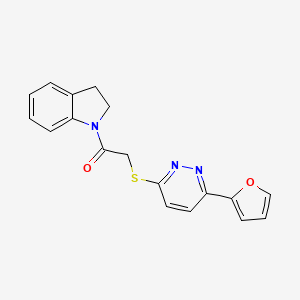
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)
![ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate](/img/structure/B2878328.png)